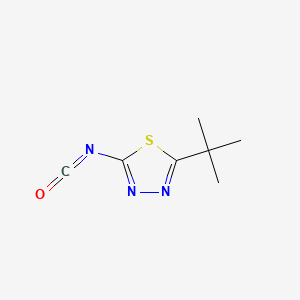
Ethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate
Übersicht
Beschreibung
Ethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate is an organic compound that belongs to the class of indane derivatives It is characterized by an indane ring substituted with a methoxy group at the 6-position and an ethyl acetate group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate typically involves the esterification of 6-methoxyindan-1-ylacetic acid with ethanol in the presence of a catalytic amount of sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 6-Hydroxyindan-1-ylacetic acid.
Reduction: 6-Methoxyindan-1-ylmethanol.
Substitution: Various substituted indane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma
Wirkmechanismus
The mechanism of action of Ethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the active indane derivative. These interactions can modulate various biological pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 6-methoxy-2,3-dihydro-1H-inden-1-ylacetate
- Ethyl 6-methoxy-1H-indene-1-ylacetate
- Ethyl 6-methoxy-2,3-dihydro-1H-indene-2-carboxylate
Uniqueness
Ethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate is unique due to its specific substitution pattern on the indane ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H18O3 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
ethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate |
InChI |
InChI=1S/C14H18O3/c1-3-17-14(15)8-11-5-4-10-6-7-12(16-2)9-13(10)11/h6-7,9,11H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
JFLBIJJMEVSLDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1CCC2=C1C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B8616758.png)











